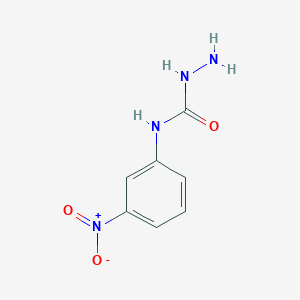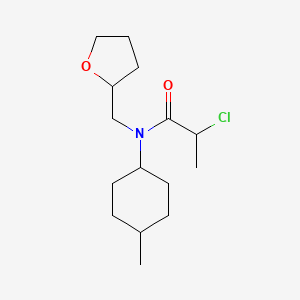![molecular formula C13H19N3 B2493726 5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene CAS No. 1888830-49-6](/img/structure/B2493726.png)
5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, associated with cyclopentadienyl ligands and tricyclic structures, is part of a broader class of compounds explored for their unique chemical and physical properties. This exploration includes the synthesis of complex transition metal complexes and the dimerization of cyclopentadienyl ligands, revealing intricate molecular structures and potential for antitumor activity (Belsky et al., 1999).
Synthesis Analysis
The synthesis processes for related compounds often involve high-temperature reactions, bromination, and subsequent reactions with diazomethane or tert-butyllithium, leading to the formation of strained bicyclic alkynes and other complex structures (Tümer et al., 2001). These methodologies underscore the challenging yet rewarding aspects of synthesizing highly strained and complex molecular architectures.
Molecular Structure Analysis
X-ray diffraction and crystallographic analyses are pivotal in determining the molecular structures of synthesized compounds. This analysis reveals the spatial arrangement of atoms within the compound, including any peculiarities due to substitution or the presence of specific functional groups, which in turn can influence the compound's reactivity and stability (Ye et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be highly diverse, with some undergoing cycloaddition reactions to form adducts, while others exhibit unique reactivity patterns due to the presence of strained or unusual bonds. The formation of azocumenes and their derivatives through thermolysis indicates a wide range of possible chemical transformations (Engel et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including their thermal stability and crystalline structure, are closely tied to their molecular architecture. Highly strained compounds often exhibit unique physical characteristics, such as unexpected stability or solubility patterns, which can be attributed to their molecular structure and the presence of bulky substituents (Jiang et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards water, dioxygen, or other organic substrates, are influenced by the molecular structure. The Lewis acidity and reactions with water or dioxygen to form free catechol or oxomolybdenum bis(catecholate) complexes highlight the complex interplay between structure and reactivity (Randolph et al., 2013).
科学的研究の応用
Generation and Trapping of Strained Bicyclic Alkyne
5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene has been utilized in studies involving the generation and trapping of highly strained bicyclic alkynes. For example, Tümer, Taşkesenligil, and Balcı (2001) investigated the high-temperature bromination of related compounds and their subsequent reactions, highlighting the molecule's potential in generating strained alkynes and cycloadducts (Tümer, Taşkesenligil, & Balcı, 2001).
Lattice-Framework Disilene Studies
Research by Tsutsui et al. (2005) explored the reduction of related compounds to create unique lattice-framework disilenes. Their work demonstrates how derivatives of 5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene can be instrumental in synthesizing and understanding the behavior of disilene structures (Tsutsui et al., 2005).
Acid-Catalyzed Conversions
Minegishi et al. (2003) investigated the acid-catalyzed rearrangement of cyclohepta-1,3,5-trienes, closely related to 5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene, to form substituted benzene derivatives. This research illustrates the compound's potential in chemical transformations and synthesis processes (Minegishi et al., 2003).
Synthesis of Poly(1,4-phenylenevinylenes)
Wagaman and Grubbs (1997) conducted studies on the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) using related compounds. This research contributes to the understanding of how such compounds can be utilized in polymer chemistry, particularly in the synthesis of luminescent polymers (Wagaman & Grubbs, 1997).
Safety and Hazards
特性
IUPAC Name |
5-tert-butyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-13(2,3)12-14-7-9-10-5-4-8(15-10)6-11(9)16-12/h7-8,10,15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKSOBSBWRDKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2C3CCC(N3)CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)